[2-Morpholino-5-(trifluoromethyl)phenyl]methanol is a chemical compound with the molecular formula and a molecular weight of 261.24 g/mol. It is characterized by the presence of a morpholino group and a trifluoromethyl group on a phenyl ring, making it an interesting subject for various scientific applications, particularly in medicinal chemistry. The compound is also known by its CAS number 886851-51-0 and can be identified by its InChI key, KYVJYGRFMSNHDV-UHFFFAOYSA-N.
This compound falls under the category of organic compounds with specific applications in pharmaceutical research and development. It is classified as an alcohol due to the presence of a hydroxyl (-OH) group attached to the benzene ring. Its structural features suggest potential use in drug design, particularly for compounds targeting specific biological pathways.
The synthesis of [2-Morpholino-5-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2-morpholino-5-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
The molecular structure of [2-Morpholino-5-(trifluoromethyl)phenyl]methanol can be represented as follows:
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CO
InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7,17H,3-6,8H2
The structure features:
The primary reactions involving [2-Morpholino-5-(trifluoromethyl)phenyl]methanol include:
These reactions are essential for modifying the compound for various applications in drug development.
The mechanism of action for [2-Morpholino-5-(trifluoromethyl)phenyl]methanol primarily relates to its interactions with biological targets. While specific mechanisms may vary depending on the target:
Data on specific biological assays would provide further insights into its mechanism of action.
[2-Morpholino-5-(trifluoromethyl)phenyl]methanol has several scientific uses, including:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2